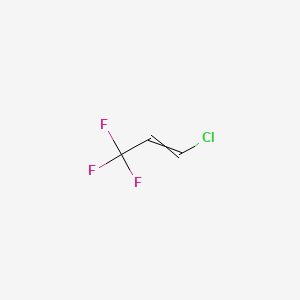

1-Chloro-3,3,3-trifluoro-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMPQQAWUMPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950023 | |

| Record name | 1-Chloro-3,3,3-trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-43-0 | |

| Record name | 1-Chloro-3,3,3-trifluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,3,3-trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) that has garnered significant interest as a next-generation refrigerant, blowing agent, and solvent due to its favorable environmental profile, including a low global warming potential (GWP) and a negligible ozone depletion potential (ODP). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes and relationships to support research and development activities.

Chemical and Physical Properties

(E)-1-chloro-3,3,3-trifluoropropene is a colorless gas at standard conditions.[1] Its key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value |

| IUPAC Name | (E)-1-chloro-3,3,3-trifluoroprop-1-ene |

| Synonyms | trans-1-chloro-3,3,3-trifluoropropene, HCFO-1233zd(E) |

| CAS Number | 102687-65-0 |

| Molecular Formula | C₃H₂ClF₃ |

| Molecular Weight | 130.49 g/mol |

| Appearance | Colorless gas |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Conditions |

| Boiling Point | 18.85 °C | 1 atm |

| Vapor Pressure | 106.5 kPa | 19.93 °C |

| Density (liquid) | 1.0858 g/cm³ | 90 °C, 9001 Torr |

| Ionization Energy | 11.7 eV | - |

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| ¹⁹F NMR | Chemical shifts are sensitive to the molecular environment. |

| Mass Spec (GC-MS) | Available spectra for identification. |

| IR Spectroscopy | Absorption spectra have been measured. |

| UV Spectroscopy | Absorption spectra have been measured. |

Experimental Protocols

Synthesis of (E)-1-chloro-3,3,3-trifluoropropene via Dehydrochlorination

A common method for the synthesis of (E)-1-chloro-3,3,3-trifluoropropene is the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa). This can be achieved through various methods, including reaction with an alkaline solution or catalytic dehydrochlorination.

1. Liquid-Phase Dehydrochlorination with Alkaline Solution:

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe. The outlet of the condenser should be connected to a cold trap to collect the volatile product.

-

Reagents:

-

1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)

-

Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

-

Procedure:

-

Charge the flask with the aqueous alkaline solution and the phase-transfer catalyst.

-

Heat the mixture to the desired reaction temperature (typically in the range of 50-100 °C).

-

Slowly add HCFC-243fa to the stirred solution via the dropping funnel.

-

The reaction is typically exothermic. Maintain the desired temperature by external cooling if necessary.

-

The product, (E)-1-chloro-3,3,3-trifluoropropene, is volatile and will distill from the reaction mixture.

-

Collect the product in a cold trap (e.g., cooled with dry ice/acetone).

-

The crude product can be purified by fractional distillation.

-

2. Gas-Phase Catalytic Dehydrochlorination:

-

Apparatus: A packed-bed reactor, typically a tube furnace, containing a suitable catalyst. The reactor should be connected to a system for feeding the gaseous reactant and for collecting and analyzing the product stream.

-

Reagents:

-

Gaseous 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa)

-

Inert carrier gas (e.g., nitrogen)

-

Catalyst (e.g., activated carbon, metal oxides)

-

-

Procedure:

-

Pack the reactor with the chosen catalyst.

-

Heat the reactor to the desired reaction temperature (typically in the range of 150-400 °C).

-

Pass a stream of gaseous HCFC-243fa, diluted with an inert gas, through the heated catalyst bed.

-

The product stream exiting the reactor will contain (E)-1-chloro-3,3,3-trifluoropropene, unreacted starting material, HCl, and potentially byproducts.

-

The product can be isolated and purified by condensation and subsequent distillation.

-

Measurement of Vapor Pressure

The vapor pressure of (E)-1-chloro-3,3,3-trifluoropropene can be measured using a static or dynamic apparatus. A common experimental setup involves a temperature-controlled vessel connected to a pressure transducer.

-

Apparatus: A thermostatically controlled sample cell, a pressure transducer, a vacuum pump, and a temperature measurement device.

-

Procedure:

-

Introduce a small amount of liquid (E)-1-chloro-3,3,3-trifluoropropene into the sample cell.

-

Evacuate the cell to remove any non-condensable gases.

-

Allow the system to reach thermal equilibrium at a set temperature.

-

Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.

-

Visualizations

Caption: Synthetic routes to (E)-1-chloro-3,3,3-trifluoropropene.

Caption: Experimental workflow for vapor pressure measurement.

References

(Z)-1-chloro-3,3,3-trifluoropropene physical properties

An In-depth Technical Guide on the Physical Properties of (Z)-1-chloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Z)-1-chloro-3,3,3-trifluoropropene. Due to the limited availability of specific experimental data for the (Z)-isomer, this guide also includes comparative data for the (E)-isomer and outlines general experimental protocols for the determination of key physical characteristics, in accordance with internationally recognized standards.

Core Physical Properties

(Z)-1-chloro-3,3,3-trifluoropropene, an unsaturated chlorofluorocarbon, is a colorless liquid at room temperature.[1] It is the cis-isomer of 1-chloro-3,3,3-trifluoropropene. The physical properties of both the (Z)- and (E)-isomers are summarized in the table below for comparative analysis.

Table 1: Physical Properties of 1-chloro-3,3,3-trifluoropropene Isomers

| Property | (Z)-1-chloro-3,3,3-trifluoropropene | (E)-1-chloro-3,3,3-trifluoropropene |

| Molecular Formula | C₃H₂ClF₃[2] | C₃H₂ClF₃ |

| Molecular Weight | 130.49 g/mol [2] | 130.49 g/mol |

| Boiling Point | 39.6 °C[3] | 18.5 °C[3] |

| Melting Point | < -90 °C[4] | < -90 °C[4] |

| Density | Predicted: 1.312 ± 0.06 g/cm³[5] | 1.0858 g/cm³ (liquid) @ 90 °C[6] |

| Vapor Pressure | 106.5 kPa at 19.93°C[7] | 1.065 hPa (20 °C)[8] |

| Solubility in Water | No data available | 1.9 g/L (20 °C)[8] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized methodologies for determining the key physical properties of volatile liquids like (Z)-1-chloro-3,3,3-trifluoropropene, largely based on the OECD Guidelines for the Testing of Chemicals.[1][2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For volatile compounds, several methods are applicable:

-

Distillation Method: A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[10]

-

Capillary Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted capillary tube.[11] The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and then ceases upon cooling, is recorded as the boiling point.[11]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6]

-

Differential Scanning Calorimetry (DSC): This is a highly accurate method where a sample is heated at a controlled rate, and the heat flow required to raise its temperature is compared to a reference.[12][13] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[6][13]

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus.[14] The temperature range over which the sample melts is observed and recorded.[14]

Density Determination

Density is the mass per unit volume of a substance.[15]

-

Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

-

Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the stem of the hydrometer.

-

Vapor Density Method (Dumas Method): For volatile liquids, the molar mass can be determined by measuring the mass of the vaporized liquid and the volume it occupies.[5] A small amount of the liquid is vaporized in a flask of known volume, and the mass of the condensed vapor is measured.[5]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Static Method: The substance is placed in a container with a pressure measuring device, and the pressure is measured at various temperatures after equilibrium is reached.

-

Gas Saturation Method: A stream of inert gas is passed through the liquid at a known temperature and flow rate to become saturated with the vapor.[3][16] The amount of vaporized substance is then determined, and the vapor pressure is calculated.[3][16]

Safety Information

The following safety information for (Z)-1-chloro-3,3,3-trifluoropropene is derived from its Safety Data Sheet (SDS).[17]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contains gas under pressure; may explode if heated.[18]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[17]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[17]

-

Ingestion: Rinse mouth with water and do not induce vomiting.[17]

-

-

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a volatile liquid like (Z)-1-chloro-3,3,3-trifluoropropene.

Caption: Workflow for Physical Property Determination.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 4. produkte.linde-gas.at [produkte.linde-gas.at]

- 5. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 6. calnesis.com [calnesis.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. files.chemicalwatch.com [files.chemicalwatch.com]

- 9. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 10. google.com [google.com]

- 11. byjus.com [byjus.com]

- 12. westlab.com [westlab.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide

Introduction: 1-Chloro-3,3,3-trifluoro-1-propene (C₃H₂ClF₃), also known by its refrigerant designation HCFO-1233zd, is a fluorinated olefin with significant applications as a low global warming potential (GWP) refrigerant, foam blowing agent, and solvent.[1][2] The compound exists as two geometric isomers: trans-(E)-1-chloro-3,3,3-trifluoro-1-propene and cis-(Z)-1-chloro-3,3,3-trifluoro-1-propene. A thorough understanding of their spectroscopic properties is essential for identification, characterization, and quality control in research and industrial settings. This guide provides a detailed overview of the available spectroscopic data for both isomers, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the trans-(E) and cis-(Z) isomers of this compound.

Table 1: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of trans-1-chloro-3,3,3-trifluoro-1-propene has been measured, revealing characteristic absorption bands related to its molecular vibrations.[3][4][5] Data for the cis isomer is not as readily available in the cited literature.

| Isomer | Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| trans-(E) | 3100 | =C-H stretch |

| 1620 | C=C stretch | |

| 1350 - 1100 | C-F stretches (CF₃ group) | |

| 970 | =C-H bend (out-of-plane) | |

| 820 | C-Cl stretch |

Note: The assignments are based on typical frequency ranges for the given functional groups.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides detailed structural information through chemical shifts (δ) and coupling constants (J). Data is referenced to standard tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

¹H NMR Data

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-(E) | H-1 | ~6.5 - 7.0 | Doublet of Quartets (dq) | ³J(H,H) ≈ 13-15, ³J(H,F) ≈ 6-8 |

| H-2 | ~6.2 - 6.7 | Doublet of Quartets (dq) | ³J(H,H) ≈ 13-15, ⁴J(H,F) ≈ 1-2 | |

| cis-(Z) | H-1 | ~6.3 - 6.8 | Doublet of Quartets (dq) | ³J(H,H) ≈ 7-9, ³J(H,F) ≈ 1-2 |

| H-2 | ~6.0 - 6.5 | Doublet of Quartets (dq) | ³J(H,H) ≈ 7-9, ⁴J(H,F) ≈ 6-8 |

Note: Values are estimated based on typical ranges for similar structures. The trans coupling constant for vicinal protons is significantly larger than the cis coupling constant.

¹³C NMR Data

| Isomer | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-(E) | C-1 | ~120 - 125 | Quartet (q) | ²J(C,F) ≈ 5-7 |

| C-2 | ~115 - 120 | Quartet (q) | ³J(C,F) ≈ 1-2 | |

| C-3 | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 | |

| cis-(Z) | C-1 | ~118 - 123 | Quartet (q) | ²J(C,F) ≈ 30-35 |

| C-2 | ~113 - 118 | Quartet (q) | ³J(C,F) ≈ 5-7 | |

| C-3 | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 |

Note: Values are estimated. The C-F coupling constants, particularly the two-bond coupling (²J), are highly sensitive to stereochemistry.

¹⁹F NMR Data

| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-(E) | ~ -65 | Doublet of Doublets (dd) | ³J(F,H) ≈ 6-8, ⁴J(F,H) ≈ 1-2 |

| cis-(Z) | ~ -63 | Doublet of Doublets (dd) | ³J(F,H) ≈ 1-2, ⁴J(F,H) ≈ 6-8 |

Note: ¹⁹F NMR spectra for both isomers are noted in the PubChem database.[6][7] The chemical shifts are relative to CFCl₃.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) and characteristic isotopic patterns for chlorine are key identifiers.

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Probable Fragment Structure |

| trans-(E) & cis-(Z) | 130, 132 (ratio ~3:1) | 111 | [M - F]⁺ |

| 95 | [M - Cl]⁺ | ||

| 75 | [C₂HClF]⁺ | ||

| 69 | [CF₃]⁺ | ||

| 61 | [C₂H₂Cl]⁺ |

Note: The presence of one chlorine atom results in a characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio. Fragmentation data is inferred from common pathways for halogenated alkenes.[8][9]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of a volatile, fluorinated compound like this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a volatile liquid, a gas cell is the preferred method.

-

Ensure the gas cell (typically with KBr or NaCl windows) is clean, dry, and free of any residual contaminants.

-

Evacuate the cell to a low pressure.

-

Introduce a small amount of the this compound sample into the cell. The compound's volatility allows it to fill the cell as a gas.[10]

-

Record the pressure within the cell.

-

-

Data Acquisition:

-

Acquire a background spectrum of the evacuated gas cell.

-

Place the sample-containing cell in the spectrometer's beam path.

-

Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance plot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the this compound sample in a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent can slightly influence chemical shifts.

-

-

Data Acquisition (¹H, ¹³C, ¹⁹F):

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (or quartets due to C-F coupling). A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled or proton-coupled ¹⁹F spectrum. Since ¹⁹F is a high-abundance, high-sensitivity nucleus, acquisition is generally rapid.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (like CFCl₃ for ¹⁹F).

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis of this volatile compound.

-

Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or hexane) into the GC.

-

The GC will separate the isomers and any impurities before they enter the mass spectrometer.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause fragmentation, yielding a characteristic pattern.

-

-

Mass Analysis:

-

The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

-

Data Acquisition and Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and its M+2 isotope peak to confirm the molecular weight and the presence of chlorine.

-

Analyze the major fragment peaks to elucidate the structure and confirm the identity of the compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for comprehensive spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical Properties of trans-1-Chloro-3,3,3-trifluoropropene (trans-CHClHCHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, Global Warming Potential, and Ozone Depletion Potential | ESD Publications [esdpubs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-1-Chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 5709018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Photochemical Properties of trans-1-chloro-3,3,3-trifluoropropene (trans-CHCl=CHCF3): OH Reaction Rate Constant, UV and IR Absorption Spectra, GWP and ODP. | NIST [nist.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Chloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoropropene, a hydrochlorofluoroolefin (HCFO), exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), and (Z)-1-chloro-3,3,3-trifluoropropene. The trans isomer, R-1233zd(E), has garnered significant attention as a low global warming potential (GWP) refrigerant, blowing agent, and solvent. Consequently, its thermodynamic properties have been extensively studied to support its application in various thermal systems. In contrast, publicly available experimental data on the thermodynamic properties of the cis isomer, (Z)-1-chloro-3,3,3-trifluoropropene, is scarce. This guide provides a comprehensive overview of the available thermodynamic data for both isomers, with a primary focus on the well-characterized R-1233zd(E).

Core Thermodynamic Properties

The thermodynamic behavior of a substance is described by several key properties. For R-1233zd(E), a wealth of experimental data is available, forming the basis for accurate equations of state (EOS) that can predict a wide range of thermodynamic properties.

Data Presentation: Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic data for (E)- and (Z)-1-chloro-3,3,3-trifluoropropene based on available literature.

Table 1: General Properties of 1-Chloro-3,3,3-trifluoropropene Isomers

| Property | (E)-1-chloro-3,3,3-trifluoropropene (R-1233zd(E)) | (Z)-1-chloro-3,3,3-trifluoropropene |

| Molecular Formula | C₃H₂ClF₃ | C₃H₂ClF₃ |

| Molar Mass | 130.49 g/mol | 130.49 g/mol [1] |

| Normal Boiling Point | 291.327 K | Not Available |

| Critical Temperature | Higher than HFC-245fa | Not Available |

| Global Warming Potential (100-year) | ~1-7 | Not Available |

| Ozone Depletion Potential | ~0.00024 - 0.00034 | Not Available |

Table 2: Experimental Thermodynamic Data for R-1233zd(E)

| Property | Temperature Range (K) | Pressure Range (MPa) | Reference |

| Vapor Pressure | 253 – 438 | 0.017 – 3.091 | [2] |

| Density (ρ) | 215 – 444 | 0.3 – 24.1 | [2] |

| Speed of Sound | 290 – 420 | 0.07 – 2.1 | [2] |

| Thermal Conductivity | 204 - 453 | 0.1 - 67 |

Table 3: Computed Properties for (Z)-1-chloro-3,3,3-trifluoropropene

| Property | Value | Source |

| XLogP3-AA (Octanol-water partition coefficient) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 129.9797122 Da | PubChem[1] |

| Monoisotopic Mass | 129.9797122 Da | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments cited in the study of R-1233zd(E).

Vapor Pressure Measurement (Static and Burnett Methods)

Vapor pressure is a critical property for understanding phase equilibrium.

-

Static Method : A sample of the substance is placed in a thermostatically controlled equilibrium cell. The temperature of the cell is precisely controlled, and the corresponding saturation pressure is measured with a high-accuracy pressure transducer once thermal and phase equilibrium is reached. This process is repeated at various temperatures to obtain the vapor pressure curve.

-

Burnett Apparatus : This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. By measuring the pressure after each expansion at a constant temperature, the compressibility factor and subsequently the vapor pressure can be determined with high accuracy. This method is particularly useful for obtaining highly accurate p-ρ-T data.

Density and (p, ρ, T) Behavior Measurement (Two-Sinker Densimeter)

A two-sinker densimeter with a magnetic suspension coupling is a sophisticated instrument for measuring fluid density over a wide range of temperatures and pressures.[2]

-

Principle : The method is based on Archimedes' buoyancy principle. Two sinkers of known mass and volume are suspended in the fluid. A magnetic coupling allows for the weighing of the sinkers without physical contact, isolating the balance from the high-pressure and variable-temperature environment of the sample cell.

-

Methodology :

-

The sample fluid is introduced into a temperature-controlled measurement cell.

-

The two sinkers are alternately weighed in the fluid at a given temperature and pressure.

-

The density of the fluid is calculated from the buoyant forces acting on the two sinkers. By using two sinkers with different volumes, the method can be made more robust and accurate.

-

Measurements are taken at various temperatures and pressures to map the p-ρ-T surface of the fluid.

-

Speed of Sound Measurement (Spherical Acoustic Resonator)

The speed of sound is a thermodynamic property that is related to the compressibility and specific heat capacities of a substance.

-

Principle : A spherical acoustic resonator consists of a hollow, spherical cavity filled with the sample gas. The gas is excited by a transducer, and the acoustic resonance frequencies of the cavity are measured. These resonance frequencies are related to the speed of sound in the gas.

-

Methodology :

-

The spherical cavity is filled with the gas under investigation at a specific temperature and pressure.

-

An acoustic signal is introduced into the cavity, and the frequency is swept to identify the radial resonance modes.

-

The speed of sound is determined from the measured resonance frequencies, the dimensions of the cavity, and the properties of the gas.

-

By conducting measurements over a range of temperatures and pressures, a detailed understanding of the acoustic properties of the gas can be obtained.[2]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the relationships between thermodynamic properties and the experimental methods used to determine them, as well as a typical experimental workflow.

Caption: Relationship between thermodynamic properties and experimental methods.

References

The Environmental Profile of HCFO-1233zd: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

As industries continue to seek environmentally benign alternatives to high global warming potential (GWP) compounds, hydrochlorofluoroolefins (HCFOs) have emerged as a promising class of next-generation refrigerants, blowing agents, and solvents. Among these, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) has garnered significant attention due to its favorable thermodynamic properties and perceived low environmental impact. This technical guide provides a comprehensive overview of the environmental fate and atmospheric lifetime of HCFO-1233zd(E), with a focus on its core environmental metrics, atmospheric degradation pathways, and the experimental methodologies used for their determination.

Core Environmental Impact Metrics

The environmental impact of HCFO-1233zd(E) is primarily characterized by its atmospheric lifetime, Global Warming Potential (GWP), and Ozone Depletion Potential (ODP). These metrics are summarized in the table below, providing a clear comparison of its environmental footprint.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 42 days (AR6 value) | [1] |

| ~36 days | [2] | |

| 26 days | [3] | |

| Global Warming Potential (GWP) | ||

| 100-year time horizon | < 5 | [2] |

| 1 or less | [3] | |

| Ozone Depletion Potential (ODP) | < 0.0004 | [1] |

| 0.00034 | [1][3] | |

| 0.00030 | [2] | |

| Photochemical Ozone Creation Potential (POCP) | 3.6 | [4] |

| Trifluoroacetic Acid (TFA) Molar Yield | ~2% | [2] |

Atmospheric Lifetime and Degradation

The short atmospheric lifetime of HCFO-1233zd(E) is a key attribute contributing to its low GWP. This rapid degradation is primarily driven by its reaction with hydroxyl radicals (OH) in the troposphere.

Initiation of Atmospheric Degradation

The atmospheric degradation of HCFO-1233zd(E) is predominantly initiated by the addition of the OH radical to the carbon-carbon double bond. This reaction is significantly faster than for saturated hydrofluorocarbons (HFCs), leading to a much shorter atmospheric persistence. The reaction with chlorine atoms (Cl) and ozone (O₃) are considered minor loss processes.

Atmospheric Degradation Pathway

The initial reaction with OH radicals leads to the formation of two possible fluoroalkoxy radicals. The subsequent reactions of these intermediates, in the presence of oxygen (O₂) and nitrogen oxides (NOx), lead to a cascade of products. The primary atmospheric degradation pathway is visualized in the diagram below.

Caption: Atmospheric degradation pathway of HCFO-1233zd(E).

A significant intermediate in this pathway is trifluoroacetaldehyde (CF₃CHO). The fate of CF₃CHO is a critical determinant of the final product distribution. It can undergo photolysis to form carbonyl fluoride (COF₂) or react with OH radicals. The reaction with OH radicals can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound. However, for HCFO-1233zd(E), the molar yield of TFA is low, estimated to be around 2%.[2] The major final degradation products are hydrogen fluoride (HF), hydrogen chloride (HCl), and carbon dioxide (CO₂).

Experimental Methodologies

The determination of the environmental impact parameters of HCFO-1233zd(E) relies on a combination of laboratory experiments and atmospheric modeling. This section details the key experimental protocols employed.

Determination of OH Reaction Rate Constant: The Relative Rate Method

The rate constant for the reaction of a compound with the OH radical is a crucial parameter for calculating its atmospheric lifetime. The relative rate method is a widely used experimental technique for this purpose.

Experimental Workflow:

References

An In-depth Technical Guide to the Isomers of 1-Chloro-3,3,3-trifluoro-1-propene and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,3,3-trifluoro-1-propene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-3,3,3-trifluoro-1-propene and (Z)-1-chloro-3,3,3-trifluoro-1-propene. These isomers exhibit distinct physical properties and thermodynamic stabilities, which are critical considerations in their synthesis, separation, and application, particularly in the development of new refrigerants and as intermediates in organic synthesis. This technical guide provides a comprehensive overview of the relative stability of these isomers, supported by quantitative data from computational studies. Detailed experimental methodologies for the synthesis of the (Z)-isomer and the isomerization to the more stable (E)-isomer are also presented.

Introduction to this compound Isomers

This compound (C₃H₂ClF₃) possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The (E)-isomer has the chlorine and trifluoromethyl groups on opposite sides of the double bond (trans), while the (Z)-isomer has them on the same side (cis).

The distinct spatial arrangement of the substituents in the (E) and (Z)-isomers leads to different physical and chemical properties. Notably, the (Z)-isomer has garnered significant interest due to its lower global warming potential, making it a more environmentally friendly alternative in applications such as refrigeration.[1] However, the (E)-isomer is the thermodynamically more stable of the two. This difference in stability is a key factor influencing their synthesis and interconversion.

Relative Stability of the Isomers

The relative stability of the (E) and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene has been investigated using high-level computational methods.

Quantitative Stability Data

Ab initio calculations provide a quantitative measure of the energy difference between the two isomers. The G4MP2 method, a composite quantum chemistry approach known for its high accuracy in predicting thermochemical data, has been employed to determine the relative stability.

Table 1: Calculated Relative Stability of this compound Isomers

| Isomer | Relative Energy (kcal/mol) |

| (Z)-1-chloro-3,3,3-trifluoro-1-propene | 1.2 |

| (E)-1-chloro-3,3,3-trifluoropropene | 0.0 |

Data sourced from G4MP2 ab initio calculations.

These calculations reveal that the (E)-isomer is 1.2 kcal/mol more stable than the (Z)-isomer. This energy difference, while seemingly small, is significant enough to favor the formation of the (E)-isomer under equilibrium conditions.

Diagram 1: Relative energy and stability of the (E) and (Z) isomers.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the (Z)-isomer and its subsequent isomerization to the (E)-isomer.

Synthesis of (Z)-1-chloro-3,3,3-trifluoro-1-propene via Dehydrochlorination

A common method for the synthesis of this compound isomers is the dehydrochlorination of a saturated precursor, such as 1,1-dichloro-3,3,3-trifluoropropane. The (Z)-isomer can be preferentially formed under specific reaction conditions.

Experimental Workflow:

References

Unveiling 1-Chloro-3,3,3-trifluoro-1-propene: A Technical Guide for Researchers

A comprehensive overview of the synonyms, properties, synthesis, and biological interactions of a key fluorinated olefin for professionals in research, science, and drug development.

1-Chloro-3,3,3-trifluoro-1-propene is a fluorinated olefin of significant interest across various scientific and industrial sectors. Its low global warming potential (GWP) and distinct physicochemical properties have positioned it as a prominent replacement for less environmentally friendly hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This technical guide provides an in-depth exploration of its nomenclature, chemical and physical characteristics, synthesis methodologies, and its interactions with biological and environmental systems.

Nomenclature and Identification: A Compound of Many Names

This compound exists as two geometric isomers, the trans (E) and cis (Z) forms, each with unique identifiers and properties. The compound is known by a variety of synonyms and trade names, reflecting its widespread use.

| Identifier Type | Value |

| IUPAC Name | 1-Chloro-3,3,3-trifluoroprop-1-ene |

| Common Synonyms | 1-Chloro-3,3,3-trifluoropropene, HCFO-1233zd |

| CAS Number (mixture of E/Z) | 2730-43-0[1] |

| CAS Number (E-isomer) | 102687-65-0[1] |

| CAS Number (Z-isomer) | 99728-16-2[1] |

| Trade Names | Solstice® LBA, Solstice® Performance Fluid, Forane® 1233zd[2][3] |

| Refrigerant Designation | R-1233zd[4] |

The trans-isomer, often denoted as HCFO-1233zd(E), is particularly notable for its application as a blowing agent, refrigerant, and solvent.

Physicochemical Properties

The distinct physical and chemical properties of the E and Z isomers of 1-chloro-3,3,3-trifluoropropene are critical to their application and handling. The following table summarizes key quantitative data for the more commercially significant trans-isomer, HCFO-1233zd(E).

| Property | Value | Reference |

| Molecular Formula | C₃H₂ClF₃ | [5] |

| Molecular Weight | 130.49 g/mol | [5] |

| Boiling Point | 19 °C (66 °F) | [6] |

| Freezing Point | -107 °C (-161 °F) | |

| Vapor Pressure @ 20°C | 106.3 kPa | |

| Liquid Density @ 20°C | 1.296 g/mL | |

| Global Warming Potential (GWP) | 1 | |

| Ozone Depletion Potential (ODP) | ~0.00034 | [7] |

| Atmospheric Lifetime | Approximately 26-42 days | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of 1-chloro-3,3,3-trifluoropropene typically starts from 1,1,1,3,3-pentachloropropane (HCC-240fa). The process involves fluorination and dehydrohalogenation steps.

A general workflow for the synthesis is outlined below:

Experimental Protocol: Isomerization of (E)-1-chloro-3,3,3-trifluoropropene to (Z)-1-chloro-3,3,3-trifluoropropene

The selective production of a specific isomer is often crucial. The following protocol describes a method for the isomerization of the (E)-isomer to the (Z)-isomer.

Objective: To convert (E)-1-chloro-3,3,3-trifluoropropene to a mixture containing a higher proportion of (Z)-1-chloro-3,3,3-trifluoropropene.

Materials:

-

(E)-1-chloro-3,3,3-trifluoropropene (99.9% purity)

-

MONEL™ tube

-

Aluminum fluoride (AlF₃) catalyst

-

Tube furnace

-

Cylinder for product collection

-

Dry ice for cooling

-

Gas chromatograph (GC) for analysis

Procedure:

-

Pack a MONEL™ tube with aluminum fluoride (AlF₃) to serve as the catalyst.

-

Place the packed tube into a tube furnace and heat to the desired reaction temperature (e.g., 200°C or 300°C).

-

Pass the 99.9% pure (E)-1-chloro-3,3,3-trifluoropropene through the heated, catalyst-packed tube at near-ambient pressure.

-

Collect the product exiting the tube in a cylinder cooled with dry ice.

-

Analyze a sample of the collected material using gas chromatography (GC) to determine the ratio of (E) to (Z) isomers.

-

Repeat the process at different temperatures to assess the effect of temperature on the isomerization equilibrium. For example, a trial at 200°C resulted in a product containing 4.4% of the (Z)-isomer, while a trial at 300°C yielded a product with 10.8% of the (Z)-isomer[8].

Toxicological Profile

Extensive toxicological studies have been conducted on HCFO-1233zd(E) to assess its safety for various applications. These studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol: Acute Inhalation Toxicity Study (Following OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance, providing information on health hazards from a single, short-term exposure.

Species: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

Methodology:

-

Animal Acclimatization: Healthy, young adult animals are acclimatized to laboratory conditions for at least five days prior to the study.

-

Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. Nose-only exposure is often preferred for aerosols and vapors that might condense.

-

Test Atmosphere Generation: The test substance is vaporized or aerosolized to generate a stable and measurable concentration in the exposure chamber. The concentration is monitored continuously.

-

Exposure: Groups of animals (typically 5 per sex per group) are exposed to different concentrations of the test substance for a fixed period, usually 4 hours. A control group is exposed to clean air under the same conditions.

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weights are recorded before the study and at regular intervals afterward.

-

Post-Exposure Observation Period: Following exposure, animals are observed for at least 14 days for any signs of toxicity, morbidity, or mortality.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

For HCFO-1233zd(E), the 4-hour 50% lethal concentration (LC50) in rats was found to be 120,000 ppm, indicating low acute toxicity[9].

Environmental Fate and Impact

The environmental profile of this compound is a key driver for its adoption. Its relatively short atmospheric lifetime and low GWP are significant advantages over older fluorocarbons.

Atmospheric Degradation Pathway

The atmospheric degradation of HCFO-1233zd(E) is primarily initiated by its reaction with hydroxyl (OH) radicals. This leads to a cascade of reactions, ultimately breaking down the molecule into smaller, less harmful compounds.

Studies have shown that the atmospheric lifetime of HCFO-1233zd(E) is approximately 26 to 42 days[7]. This rapid degradation prevents significant accumulation in the atmosphere and contributes to its low GWP. The Ozone Depletion Potential is also very low, calculated to be around 0.00034[7].

Biotransformation

Understanding the metabolic fate of this compound is essential for assessing its potential for bioaccumulation and long-term health effects. In vitro and in vivo studies have been conducted to elucidate its biotransformation pathways.

Experimental Workflow: In Vitro and In Vivo Biotransformation Study

Objective: To identify the metabolites of trans-HCFO-1233zd and determine the kinetics of their excretion.

Methodology:

-

In Vitro Analysis:

-

Incubate trans-HCFO-1233zd with liver microsomes from different species (e.g., rats, rabbits, humans) in the presence of co-factors like glutathione.

-

Analyze the incubation mixtures using techniques such as ¹⁹F-NMR, LC-MS/MS, and GC/MS to identify metabolites. S-(3,3,3-trifluoro-trans-propenyl)-glutathione has been identified as a predominant metabolite in microsomal incubations[10][11].

-

-

In Vivo Analysis:

-

Expose animals (e.g., male Sprague-Dawley rats and female New Zealand White rabbits) to various concentrations of trans-HCFO-1233zd via inhalation for a defined period (e.g., 6 hours)[10][11].

-

Collect urine samples for a specified duration post-exposure (e.g., 48 hours)[10][11].

-

Analyze the urine samples for metabolites using the same analytical techniques as in the in vitro studies. Major urinary metabolites in rats include 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine[10].

-

-

Kinetic Analysis:

-

Quantify the concentration of metabolites in the urine over time to determine the excretion kinetics (e.g., half-life).

-

Studies have shown that trans-HCFO-1233zd undergoes biotransformation at a very low rate, and the formed metabolites are rapidly excreted[10][11].

Applications in Research and Drug Development

The unique chemical structure of this compound, particularly the presence of the trifluoromethyl group, makes it a valuable building block in synthetic organic chemistry. Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While direct applications in drug development are not widely documented, its use as a solvent and a reagent in the synthesis of more complex fluorinated molecules is an area of active research.

Conclusion

This compound, especially its trans-isomer HCFO-1233zd(E), represents a significant advancement in the development of environmentally acceptable fluorochemicals. Its well-characterized physicochemical properties, established synthesis routes, and favorable toxicological and environmental profiles make it a versatile compound with broad applications. For researchers and professionals in drug development, its utility as a fluorinated building block and a specialized solvent offers opportunities for innovation in the synthesis of novel compounds. A thorough understanding of its technical specifications and handling requirements is paramount for its safe and effective use in research and industrial settings.

References

- 1. US20130221272A1 - Azeotropic compositions of 1,1,1,3,3-pentachloropropane and hydrogen fluoride - Google Patents [patents.google.com]

- 2. tera.org [tera.org]

- 3. DE112013003077T5 - Process for preparing this compound and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments [repository.tno.nl]

- 6. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isomerization of 1-Chloro-3,3,3-Trifluoropropene - Eureka | Patsnap [eureka.patsnap.com]

- 9. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biotransformation of trans-1-chloro-3,3,3-trifluoropropene (trans-HCFO-1233zd) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Global Warming Potential (GWP) of HCFO-1233zd

Introduction: Trans-1-chloro-3,3,3-trifluoropropene, commonly known as HCFO-1233zd(E), is a hydrochlorofluoroolefin (HCFO) developed as a next-generation refrigerant, blowing agent, and solvent.[1][2] Its development was driven by the need to replace older high-GWP hydrofluorocarbons (HFCs) and ozone-depleting substances (ODS) to mitigate environmental impact.[3] This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of HCFO-1233zd(E), its underlying atmospheric chemistry, and the experimental methodologies used to determine its environmental properties, tailored for researchers, scientists, and development professionals.

Physicochemical and Environmental Properties

HCFO-1233zd(E) is characterized by its ultra-low GWP, negligible Ozone Depletion Potential (ODP), and a short atmospheric lifetime.[2][4] These properties make it an environmentally superior alternative to many incumbent fluids.[3][5] A summary of its key environmental metrics is presented in the table below.

Table 1: Summary of Environmental Data for HCFO-1233zd(E)

| Parameter | Value | Source / Reference |

| Global Warming Potential (GWP), 100-year | 3.88 | IPCC Sixth Assessment Report (AR6)[6] |

| <1 to 7 | Various scientific studies and industry reports[5][7][8][9] | |

| <5 | Sulbaek Andersen et al. (2018)[10][11] | |

| 1 | California Air Resources Board[12] | |

| Atmospheric Lifetime | 26 days | Wong et al. (2012)[1][5][13] |

| 36 days | Sulbaek Andersen et al. (2018)[10][11] | |

| 42 days | IPCC Sixth Assessment Report (AR6) value[14] | |

| Ozone Depletion Potential (ODP) | <0.0004 | SAP 2022 Assessment Report[14] |

| 0.00034 | Calculated for emissions between 30° and 60°N[7][14] | |

| 0.00030 | Sulbaek Andersen et al. (2018)[10][11] |

Atmospheric Chemistry and Degradation Pathway

The low GWP of HCFO-1233zd(E) is a direct consequence of its short atmospheric lifetime.[7] The presence of a carbon-carbon double bond in its molecular structure makes it highly reactive with hydroxyl (OH) radicals, which are naturally present in the troposphere.[5][15] This reaction initiates a rapid degradation cascade, preventing the molecule from persisting in the atmosphere and accumulating to a level where it could contribute significantly to global warming.[7]

The atmospheric oxidation of HCFO-1233zd(E) is primarily initiated by the addition of an OH radical across the C=C double bond. This leads to the formation of several short-lived intermediate products. Subsequent reactions result in the breakdown of the molecule into smaller, less harmful compounds. One of the notable degradation products is trifluoroacetic acid (TFA), though studies indicate the average global yield of TFA from HCFO-1233zd(E) is low, at approximately 2%.[10][11]

Experimental Protocols for GWP Determination

The Global Warming Potential of a compound is not measured directly but is calculated based on its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. The overall workflow involves laboratory measurements, which are then used as inputs for atmospheric modeling to derive the final GWP value.

1. Determination of Atmospheric Lifetime:

The atmospheric lifetime (τ) of HCFO-1233zd(E) is predominantly controlled by its reaction rate with OH radicals. A common and precise technique to measure this reaction rate is flash photolysis resonance-fluorescence (FPRF) .[15]

-

Principle: A pulse of UV light (flash photolysis) is used to generate OH radicals from a precursor gas (e.g., H₂O or O₃/H₂O mixtures). The decay of the OH radical concentration is then monitored over time in the presence of a known excess concentration of HCFO-1233zd(E). The decay is tracked by atomic resonance fluorescence, where a light source excites the OH radicals, and their subsequent fluorescence is detected.

-

Methodology:

-

A mixture of a photolytic precursor, a buffer gas (like Helium or Nitrogen), and a known concentration of HCFO-1233zd(E) is introduced into a temperature-controlled reaction cell.

-

A UV laser pulse dissociates the precursor, creating a sudden concentration of OH radicals.

-

The concentration of OH radicals is monitored in real-time by observing the intensity of their fluorescence, which is proportional to their concentration.

-

The reaction is performed under pseudo-first-order conditions, where [HCFO-1233zd(E)] >> [OH]. The observed decay rate of OH is directly proportional to the HCFO-1233zd(E) concentration.

-

By measuring the decay rate at various HCFO-1233zd(E) concentrations, the bimolecular rate constant (k) for the reaction can be determined.

-

The atmospheric lifetime is then calculated by integrating this rate constant with global atmospheric OH concentration models.[15]

-

2. Determination of Radiative Efficiency:

Radiative efficiency is determined from the compound's infrared (IR) absorption spectrum.

-

Principle: The strength and position of absorption bands in the atmospheric infrared window (approximately 8 to 12 µm) determine how effectively a molecule can trap outgoing terrestrial radiation.

-

Methodology:

-

The IR absorption spectrum of a gaseous sample of HCFO-1233zd(E) at a known concentration and pressure is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy.

-

The absorption cross-section for each wavelength is determined across the relevant portion of the IR spectrum.

-

This absorption data is integrated across the thermal infrared spectrum to calculate the radiative efficiency, typically expressed in W m⁻² ppb⁻¹.

-

3. Atmospheric Modeling and GWP Calculation:

The experimentally determined atmospheric lifetime and radiative efficiency are used as inputs for 2D or 3D global atmospheric chemistry and transport models.[11] These models simulate the distribution, degradation, and radiative impact of the substance in the atmosphere to calculate the final GWP value relative to CO₂ over a specific time horizon, typically 100 years.

HCFO-1233zd(E) possesses an exceptionally low Global Warming Potential, with a 100-year value reported between <1 and 7 in various assessments.[5][7][8] This is attributed to its very short atmospheric lifetime, a result of its rapid degradation initiated by OH radicals in the troposphere.[10][14] Rigorous experimental methodologies, including kinetic studies and infrared spectroscopy, provide the foundational data for atmospheric models that confirm its minimal impact on climate change.[11][15] These characteristics establish HCFO-1233zd(E) as a critical technology in the transition away from high-GWP substances, aligning with global environmental objectives.

References

- 1. Physical Properties of HCFO-1233zd(E) | Semantic Scholar [semanticscholar.org]

- 2. HCFO-1233zd(E) [beijingyuji.com]

- 3. Thermodynamic and Environmental Analysis of a High-temperature Heat Pump using HCFO-1224yd(Z) and HCFO-1233zd(E) [ijtech.eng.ui.ac.id]

- 4. araner.com [araner.com]

- 5. researchgate.net [researchgate.net]

- 6. ghgprotocol.org [ghgprotocol.org]

- 7. fluorocarbons.org [fluorocarbons.org]

- 8. waermepumpe-izw.de [waermepumpe-izw.de]

- 9. fluorocarbons.org [fluorocarbons.org]

- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 11. researchgate.net [researchgate.net]

- 12. High-GWP Refrigerants | California Air Resources Board [ww2.arb.ca.gov]

- 13. researchgate.net [researchgate.net]

- 14. fluorocarbons.org [fluorocarbons.org]

- 15. pubs.acs.org [pubs.acs.org]

The Environmental Profile of HCFO-1233zd: An In-depth Technical Review of its Ozone Depletion Potential

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

This technical guide provides a comprehensive analysis of the Ozone Depletion Potential (ODP) of the hydrochlorofluoroolefin (HCFO) HCFO-1233zd. Developed as a replacement for substances with higher environmental impact, HCFO-1233zd is characterized by its very short atmospheric lifetime, leading to a negligible impact on the stratospheric ozone layer. This document details the quantitative data associated with its ODP, the sophisticated experimental and computational methodologies employed in its determination, and its atmospheric degradation pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the environmental properties of this compound.

Introduction

HCFO-1233zd, chemically known as 1-chloro-3,3,3-trifluoropropene, exists as two geometric isomers: (E)-HCFO-1233zd and (Z)-HCFO-1233zd. It is utilized in a variety of applications, including as a blowing agent, refrigerant, and solvent. A critical aspect of its environmental assessment is its Ozone Depletion Potential (ODP), a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1. Due to its chemical structure, containing a carbon-carbon double bond, HCFO-1233zd is highly reactive in the troposphere, which significantly limits its ability to reach the stratosphere and participate in ozone-depleting catalytic cycles.

Quantitative Assessment of Ozone Depletion Potential

The ODP of HCFO-1233zd is exceptionally low, classifying it as a "very short-lived substance" (VSLS).[1] This is a direct consequence of its rapid degradation in the lower atmosphere. The table below summarizes the key quantitative parameters related to the ODP of HCFO-1233zd(E).

| Parameter | Value | Reference(s) |

| Ozone Depletion Potential (ODP) | 0.00034 | [2] |

| <0.0004 | [1] | |

| 0.0003 | [2] | |

| Atmospheric Lifetime | 26 days | [2] |

| 36 days | [3] | |

| 42 days | [1] | |

| Reaction Rate Coefficient with OH radicals (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.14 ± 0.15) × 10⁻¹² exp[(-330 ± 10)/T] for (E)-isomer | [4] |

| (7.22 ± 0.65) × 10⁻¹⁹ × T² × exp[(800 ± 20)/T] for (Z)-isomer | [4] |

Experimental Protocols for ODP-Related Parameters

The determination of the ODP for a very short-lived substance like HCFO-1233zd relies on a combination of laboratory experiments to measure its atmospheric reactivity and computational modeling to simulate its atmospheric fate.

Determination of Reaction Rate Coefficients with OH Radicals

The primary loss process for HCFO-1233zd in the atmosphere is its reaction with the hydroxyl (OH) radical. The rate coefficient of this reaction is a critical parameter for determining its atmospheric lifetime. Two common experimental techniques are employed for this measurement:

3.1.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for measuring reaction rate coefficients.

-

Experimental Workflow:

-

OH Radical Generation: OH radicals are generated in a reaction cell by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).[5]

-

Reaction with HCFO-1233zd: The generated OH radicals react with a known excess concentration of HCFO-1233zd.

-

OH Radical Detection: The temporal decay of the OH radical concentration is monitored in real-time using laser-induced fluorescence. A tunable laser excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.[5]

-

Data Analysis: The pseudo-first-order decay rate of the OH radicals is measured at different HCFO-1233zd concentrations. A plot of the decay rate versus the HCFO-1233zd concentration yields a straight line, the slope of which is the bimolecular rate coefficient for the reaction.

-

3.1.2. Relative Rate (RR) Method

This method determines the rate coefficient of a reaction relative to a reference reaction with a well-known rate coefficient.

-

Experimental Workflow:

-

Mixture Preparation: A mixture containing HCFO-1233zd, a reference compound (e.g., another hydrocarbon with a known OH reaction rate), and an OH radical precursor is prepared in a reaction chamber (e.g., a smog chamber).

-

Reaction Initiation: OH radicals are generated, often through the photolysis of the precursor.

-

Concentration Monitoring: The concentrations of HCFO-1233zd and the reference compound are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy.

-

Data Analysis: The relative loss rates of HCFO-1233zd and the reference compound are used to calculate the unknown rate coefficient based on the following equation: ln([HCFO-1233zd]t₀ / [HCFO-1233zd]t) = (k_HCFO / k_ref) * ln([Ref]t₀ / [Ref]t) where k_HCFO and k_ref are the rate coefficients for the reactions of OH with HCFO-1233zd and the reference compound, respectively, and [ ]t₀ and [ ]t are the concentrations at the beginning and at time t.

-

Atmospheric Lifetime Calculation

The atmospheric lifetime (τ) of HCFO-1233zd is determined by its reaction with OH radicals and is calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the experimentally determined reaction rate coefficient and [OH] is the globally averaged tropospheric concentration of OH radicals.

Ozone Depletion Potential (ODP) Calculation for Very Short-Lived Substances (VSLS)

The traditional concept of a single, global ODP value is not directly applicable to VSLS like HCFO-1233zd due to their short lifetimes and the dependence of their impact on the location and season of emission. The World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP) Scientific Assessment of Ozone Depletion reports provide the framework for these calculations.[6][7]

-

Methodology:

-

3D Chemical Transport Models (CTMs): Sophisticated 3D CTMs are used to simulate the emission, transport, and chemical degradation of HCFO-1233zd in the atmosphere. These models incorporate detailed atmospheric chemistry and dynamics.[1]

-

Emission Scenarios: The models are run with specific emission scenarios for HCFO-1233zd, often considering different geographical locations and seasons.

-

Ozone Change Calculation: The model calculates the resulting change in the total ozone column due to the HCFO-1233zd emissions.

-

Comparison with CFC-11: The calculated ozone depletion is then compared to the ozone depletion calculated for an equivalent emission of CFC-11 in the same model.

-

ODP Determination: The ODP is the ratio of the ozone depletion caused by HCFO-1233zd to that caused by CFC-11. For VSLS, ODPs are often reported as a range or as values dependent on emission location.

-

Atmospheric Degradation Pathway of HCFO-1233zd

The atmospheric degradation of HCFO-1233zd is initiated by the addition of an OH radical across the C=C double bond, followed by a series of reactions in the presence of oxygen (O₂) and nitric oxides (NOx). The major degradation products include trifluoroacetaldehyde (CF₃CHO), formyl chloride (HC(O)Cl), and a small yield of trifluoroacetic acid (TFA).[4]

Conclusion

The comprehensive data and methodologies outlined in this technical guide demonstrate that HCFO-1233zd possesses a very low Ozone Depletion Potential. Its rapid degradation in the troposphere, primarily driven by reactions with OH radicals, prevents significant quantities of this substance from reaching the stratosphere and contributing to ozone depletion. The experimental and computational protocols used to determine its ODP are robust and in line with international scientific standards for the assessment of very short-lived substances. For researchers, scientists, and professionals in drug development who may use HCFO-1233zd as a solvent or in other applications, this low ODP, coupled with a low Global Warming Potential, positions it as an environmentally acceptable alternative to many legacy compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 6. ozone.unep.org [ozone.unep.org]

- 7. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]

In-Depth Technical Guide on the Thermal Decomposition Pathways of 1-Chloro-3,3,3-trifluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-chloro-3,3,3-trifluoro-1-propene, also known as HCFO-1233zd(E). The information presented herein is compiled from experimental and theoretical studies to elucidate the reaction mechanisms, primary decomposition products, and the experimental methodologies used in these investigations.

Introduction

This compound (trans-CF3CH=CHCl) is a hydrochlorofluoroolefin (HCFO) with low global warming potential, making it a candidate for various applications, including as a refrigerant and a fire extinguishing agent.[1] Understanding its thermal decomposition is crucial for assessing its stability, potential byproducts, and overall environmental and safety profile, particularly at elevated temperatures.

Primary Thermal Decomposition Pathways

Theoretical and experimental studies indicate that the thermal decomposition of this compound proceeds through several primary pathways. The dominant mechanisms involve the cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds, as well as the potential for hydrogen fluoride (HF) elimination.

The initial decomposition steps lead to the formation of various radical species, which can then participate in subsequent reactions. The key radical products identified include chlorine radicals (•Cl), trifluoromethyl radicals (•CF3), and difluorocarbene (:CF2).[1] These highly reactive species play a significant role in the overall decomposition cascade and are critical in applications such as fire suppression, where they can scavenge flame-propagating radicals like •H and •OH.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound. This data is essential for kinetic modeling and for understanding the temperature dependence of the various decomposition channels.

Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways

| Reaction Pathway | Activation Energy (kcal/mol) |

| C-Cl Bond Fission | Data not available in abstracts |

| C-C Bond Fission | Data not available in abstracts |

| HF Elimination | Data not available in abstracts |

Note: The specific activation energies from detailed computational studies were not available in the abstracts of the searched literature. These values are typically determined through quantum chemical calculations.

Table 2: Experimentally Determined Decomposition Product Yields

| Decomposition Product | Relative Yield (%) | Experimental Conditions |

| HCl | Data not available in abstracts | High-temperature pyrolysis |

| •CF3 | Data not available in abstracts | High-temperature pyrolysis |

| :CF2 | Data not available in abstracts | High-temperature pyrolysis |

Note: Quantitative product yields from experimental studies such as shock tube or flow reactor experiments were not detailed in the available abstracts.

Experimental and Theoretical Protocols

The investigation of thermal decomposition pathways of molecules like this compound relies on a combination of experimental and theoretical methods.

Experimental Methods: Pyrolysis Reactors

Experimental studies of high-temperature decomposition often employ techniques like shock tubes or flow reactors coupled with sensitive analytical methods.

A typical experimental protocol involves:

-

Sample Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared.

-

High-Temperature Reaction: The gas mixture is rapidly heated to a target temperature in a controlled environment like a shock tube or a flow reactor.

-

Product Detection and Quantification: The decomposition products are identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for stable products and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy for in-situ monitoring of species.

Theoretical Methods: Quantum Chemical Calculations

Computational chemistry plays a vital role in elucidating the detailed mechanisms of thermal decomposition.

The theoretical protocol generally includes:

-

Geometry Optimization: The equilibrium geometries of the reactant, transition states, and products are optimized using quantum chemical methods such as Density Functional Theory (DFT).

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to compute zero-point vibrational energies.

-

Energy Profile Calculation: High-level ab initio methods are used to calculate the energies of all species on the potential energy surface to determine reaction barriers (activation energies).

-

Rate Constant Calculation: Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the temperature- and pressure-dependent rate constants for each elementary reaction step.

Conclusion

The thermal decomposition of this compound is a complex process initiated by bond fission and elimination reactions, leading to the formation of various radical and stable molecular species. A comprehensive understanding of these pathways, supported by both experimental data and theoretical calculations, is essential for the safe and effective application of this compound in various industrial and scientific fields. Further research to obtain more detailed quantitative data on reaction rates and product distributions under a wider range of conditions would be beneficial for refining kinetic models and predictive capabilities.

References

Vapor Pressure of trans-1-Chloro-3,3,3-trifluoropropene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene, a compound of significant interest in various scientific and industrial applications. This document summarizes key experimental findings, details the methodologies employed for these measurements, and presents the data in a structured format for ease of comparison and use.

Introduction to trans-1-Chloro-3,3,3-trifluoropropene

Trans-1-Chloro-3,3,3-trifluoropropene, also known as R-1233zd(E), is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂ClF₃. It is recognized for its low global warming potential (GWP) and is a non-flammable substance, making it a more environmentally friendly alternative in various applications. It has a relatively high normal boiling point of approximately 291.1 K.

Experimental Vapor Pressure Data

Multiple studies have experimentally determined the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a wide range of temperatures. The data from these studies are summarized below for comparative analysis.

Table 1: Summary of Experimental Vapor Pressure Studies

| Temperature Range (K) | Number of Data Points | Reference |

| 234.15 - 375.15 | 81 | |

| 253 - 431 | 95 | [1] |

| 280 - 438 | Not specified | [2][3][4] |

| 300 - 410 | 12 | [5][6] |

Table 2: Selected Experimental Vapor Pressure Data for trans-1-Chloro-3,3,3-trifluoropropene

| Temperature (K) | Pressure (kPa) | Reference |

| 300 | 139.2 | [5] |

| 353 | Not specified | [5] |

| 410 | 2169.5 | [5] |

Note: For a complete dataset, readers are encouraged to consult the original research articles.

Vapor Pressure Correlations

The experimental vapor pressure data for trans-1-Chloro-3,3,3-trifluoropropene have been fitted to various thermodynamic models, most notably the Wagner-type and Antoine-type equations, to provide accurate correlations over a range of temperatures. These equations are crucial for engineering calculations and process modeling.

A Wagner-type vapor pressure equation was developed based on extensive experimental data.[1] Additionally, an equation of state (EOS) expressed in terms of the Helmholtz free energy has been developed to represent the thermodynamic properties of R-1233zd(E), including its vapor pressure.[2][4]

The critical temperature and pressure are essential parameters for these correlations. For R-1233zd(E), the critical temperature has been reported as 439.6 K and the critical pressure as 3623.7 kPa.[5]

Experimental Protocols

The determination of accurate vapor pressure data relies on precise and well-documented experimental methodologies. The following protocols have been employed in the cited studies:

-

Isochoric Method: This method involves confining a known amount of the substance in a constant volume cell. The vapor pressure is then measured at different temperatures. This technique was used to obtain 12 vapor-pressure measurements between 300 K and 410 K.[5][6] Temperature was measured with a 25 Ω standard platinum resistance thermometer, and pressure was measured with a digital quartz pressure transducer.[5][6] The experimental uncertainties were estimated to be within 5 mK for temperature and 1 kPa for pressure.[6]

-

Burnett Apparatus: A Burnett apparatus was utilized to measure 95 data points for the vapor pressure of trans-1-Chloro-3,3,3-trifluoropropene over a temperature range of 253–431 K and a pressure range of 17–3091 kPa.[1] This method involves a series of expansions of a gas from a primary volume into a secondary, evacuated volume. The pressure is measured after each expansion, allowing for the determination of the vapor pressure. The combined expanded uncertainty (k=2) in temperature measurement was 6.2 mK, and the uncertainty in vapor pressure ranged from 0.33 to 1.18 kPa.[1]

-

Two-Sinker Densimeter with Magnetic Suspension Coupling: This apparatus was used to measure vapor pressures over a temperature range from 280 K to 438 K.[2][3][4] This method allows for simultaneous measurement of density and vapor pressure.

Logical Workflow for Vapor Pressure Data Determination and Application